molecular formula C21H20N2O4 B302929 N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide

Numéro de catalogue B302929
Poids moléculaire: 364.4 g/mol
Clé InChI: AXGIPDCMPXDLJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies. TAK-659 has been extensively studied for its potential therapeutic applications, and

Mécanisme D'action

TAK-659 is a reversible inhibitor of N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide, which is a key enzyme involved in the B-cell receptor signaling pathway. N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide plays a crucial role in the survival and proliferation of B-cells, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 binds to the active site of N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide and inhibits its activity, leading to the downregulation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide in biochemical assays, with an IC50 value of 0.85 nM. In preclinical models, TAK-659 has been shown to inhibit the growth of B-cell malignancies, including CLL, MCL, and DLBCL, both in vitro and in vivo. TAK-659 has also been shown to enhance the efficacy of other anticancer agents, such as venetoclax and lenalidomide, in preclinical models. In clinical trials, TAK-659 has demonstrated promising results in patients with relapsed or refractory CLL and MCL.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 is its potent inhibitory activity against N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide, which makes it a promising candidate for the treatment of B-cell malignancies. TAK-659 has also been shown to have synergistic effects when combined with other anticancer agents, which could enhance its therapeutic efficacy. However, one of the limitations of TAK-659 is its poor solubility, which could affect its pharmacokinetic properties and limit its clinical utility. Further studies are needed to optimize the formulation of TAK-659 and improve its solubility and bioavailability.

Orientations Futures

There are several future directions for the development of TAK-659. One of the areas of focus is the optimization of its pharmacokinetic properties, including its solubility, bioavailability, and half-life. Another area of interest is the identification of biomarkers that could predict the response to TAK-659 and guide patient selection. There is also a need for further clinical trials to evaluate the safety and efficacy of TAK-659 in combination with other anticancer agents, as well as in different patient populations. Additionally, the potential use of TAK-659 in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and follicular lymphoma, should be explored.

Méthodes De Synthèse

The synthesis of TAK-659 involves a multistep process that starts with the preparation of the key intermediate, 2-amino-4-methylbenzoic acid. This intermediate undergoes a series of reactions, including N-alkylation, cyclization, and amide formation, to yield the final product. The synthesis of TAK-659 has been reported in several research articles, and the details of the procedure are available in the literature.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that TAK-659 inhibits N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. TAK-659 has also been shown to enhance the efficacy of other anticancer agents, such as venetoclax and lenalidomide, in preclinical models.

Propriétés

Nom du produit

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide

Formule moléculaire

C21H20N2O4

Poids moléculaire

364.4 g/mol

Nom IUPAC

N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C21H20N2O4/c1-13-4-6-14(7-5-13)19(24)22-15-8-9-17-18(11-15)21(26)23(20(17)25)12-16-3-2-10-27-16/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,24)

Clé InChI

AXGIPDCMPXDLJU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4

SMILES canonique

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4

Solubilité

1 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.